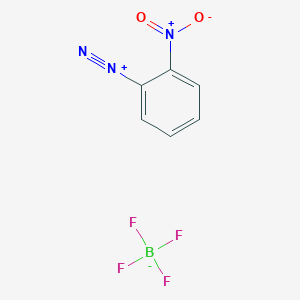

2-Nitrobenzenediazonium tetrafluoroborate

Description

The exact mass of the compound 2-Nitrobenzenediazonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Nitrobenzenediazonium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrobenzenediazonium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitrobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3O2.BF4/c7-8-5-3-1-2-4-6(5)9(10)11;2-1(3,4)5/h1-4H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEGNSWGVXKLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957803 | |

| Record name | 2-Nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-33-3, 73698-41-6 | |

| Record name | Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzenediazonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzene diazonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073698416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrobenzenediazonium Tetrafluoroborate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitrobenzenediazonium tetrafluoroborate, a versatile and highly reactive reagent in organic synthesis. With a focus on empowering researchers, scientists, and drug development professionals, this document delves into the core chemical principles, synthesis, characterization, and applications of this compound. Special emphasis is placed on its role in the formation of carbon-fluorine bonds via the Balz-Schiemann reaction, a critical transformation in the synthesis of many pharmaceutical agents. This guide is structured to provide not just procedural details, but also the underlying mechanistic rationale to foster a deeper understanding and facilitate innovation in its application.

Introduction: The Strategic Importance of 2-Nitrobenzenediazonium Tetrafluoroborate

2-Nitrobenzenediazonium tetrafluoroborate, with the chemical formula C₆H₄BF₄N₃O₂, is an organic salt that has carved a significant niche in the toolkit of synthetic chemists.[1] Its structure, featuring a reactive diazonium group ortho to a strongly electron-withdrawing nitro group, renders it a potent electrophile and a valuable precursor for a variety of functional group transformations.

The tetrafluoroborate anion (BF₄⁻) imparts a notable degree of stability to the otherwise transient diazonium cation, allowing for its isolation, storage, and handling as a solid—a significant practical advantage over many other diazonium salts.[2] This stability, coupled with its predictable reactivity, makes it a cornerstone reagent for introducing the 2-nitrophenyl moiety or for leveraging the diazonium group's excellent leaving group ability to install other functionalities.

For professionals in drug development, the true value of 2-Nitrobenzenediazonium tetrafluoroborate often lies in its utility as a precursor to 2-fluoronitrobenzene through the Balz-Schiemann reaction.[3] Fluorinated aromatic compounds are of immense interest in medicinal chemistry, as the introduction of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use.

| Property | Value | Source |

| Molecular Formula | C₆H₄BF₄N₃O₂ | [1] |

| Molecular Weight | 236.92 g/mol | [1] |

| CAS Number | 365-33-3 | [1] |

| Appearance | Typically a crystalline solid | |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, characteristic of a disubstituted benzene ring. The strong electron-withdrawing effects of both the nitro and diazonium groups will shift the aromatic protons downfield. For the analogous 4-nitrobenzenediazonium tetrafluoroborate, signals are observed at approximately δ 8.87 and 9.20 ppm in d6-acetone.[5]

-

¹³C NMR: The carbon NMR spectrum will similarly reflect the electronic effects of the substituents. The carbon atom attached to the diazonium group will be significantly deshielded. For the 4-nitro isomer, aromatic carbons appear in the range of δ 121.4 to 154.2 ppm in d6-acetone.[5]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band characteristic of the N≡N triple bond stretch of the diazonium group is expected in the region of 2200-2300 cm⁻¹.

-

Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) will be present, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

A broad and strong absorption band associated with the B-F stretching of the tetrafluoroborate anion is also a characteristic feature, usually observed around 1000-1100 cm⁻¹.

-

Synthesis of 2-Nitrobenzenediazonium Tetrafluoroborate: A Validated Protocol

The synthesis of aryldiazonium tetrafluoroborates is a well-established procedure involving the diazotization of a primary aromatic amine. The following protocol is a robust and reliable method adapted from established literature procedures for the preparation of 2-Nitrobenzenediazonium tetrafluoroborate from 2-nitroaniline.[5][6]

Experimental Protocol: Synthesis

Materials:

-

2-Nitroaniline

-

Tetrafluoroboric acid (HBF₄, ~50% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Acetone

-

Diethyl ether

-

Ice

Procedure:

-

Dissolution of the Amine: In a flask equipped with a magnetic stirrer, dissolve 2-nitroaniline (10 mmol) in a mixture of tetrafluoroboric acid (50%, 3.4 mL) and distilled water (4 mL).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath. It is crucial to maintain this low temperature throughout the addition of sodium nitrite to prevent premature decomposition of the diazonium salt.

-

Diazotization: Prepare a solution of sodium nitrite (10 mmol) in a minimal amount of cold distilled water (approx. 1.5 mL). Add this solution dropwise to the cooled amine solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C.

-

Reaction and Precipitation: Continue stirring the reaction mixture at 0 °C for 40 minutes. The 2-Nitrobenzenediazonium tetrafluoroborate will precipitate out of the solution as a solid.

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

To purify, dissolve the crude product in a minimum amount of cold acetone.

-

Add ice-cold diethyl ether to the acetone solution until the diazonium salt precipitates out. This step helps to remove any unreacted starting material and byproducts.

-

Collect the purified product by vacuum filtration, wash it with several small portions of cold diethyl ether, and dry it under vacuum.

-

Causality Behind Experimental Choices:

-

The use of tetrafluoroboric acid is twofold: it provides the acidic medium required for the formation of nitrous acid (from sodium nitrite) and serves as the source of the tetrafluoroborate counter-ion, which stabilizes the resulting diazonium salt.

-

The low reaction temperature is critical to prevent the highly exothermic decomposition of the diazonium salt.

-

The reprecipitation from acetone/diethyl ether is an effective method for obtaining a high-purity product, as the diazonium salt is sparingly soluble in diethyl ether.

The Balz-Schiemann Reaction: A Gateway to Fluorinated Aromatics

The premier application of 2-Nitrobenzenediazonium tetrafluoroborate is its use in the Balz-Schiemann reaction to synthesize 2-fluoronitrobenzene. This thermal decomposition reaction is a cornerstone of aromatic fluorination chemistry.[4][7]

Mechanism of the Balz-Schiemann Reaction:

The reaction proceeds through a unimolecular decomposition mechanism (Sₙ1-type) upon heating.[4]

-

Formation of the Aryl Cation: The C-N bond in the diazonium salt cleaves, releasing molecular nitrogen (N₂), a thermodynamically very stable molecule, which drives the reaction forward. This results in the formation of a highly reactive and unstable 2-nitrophenyl cation.

-

Nucleophilic Attack by Fluoride: The tetrafluoroborate anion (BF₄⁻) then acts as a fluoride donor. A fluoride ion attacks the aryl cation to form the final product, 2-fluoronitrobenzene, along with boron trifluoride (BF₃) as a byproduct.

Experimental Protocol: Balz-Schiemann Reaction

Materials:

-

2-Nitrobenzenediazonium tetrafluoroborate

-

Inert, high-boiling solvent (e.g., decane, dichlorobenzene, or neat decomposition)

-

Heating mantle and condenser

Procedure:

-

Setup: Place the dry 2-Nitrobenzenediazonium tetrafluoroborate in a round-bottom flask equipped with a condenser. The reaction can be performed neat (without solvent) or in a high-boiling inert solvent.

-

Thermal Decomposition: Gently heat the flask. The decomposition is an exothermic process, so careful temperature control is necessary. The evolution of nitrogen gas will be observed. The decomposition temperature can vary depending on the substrate and conditions but is typically in the range of 100-200 °C.

-

Product Isolation: The 2-fluoronitrobenzene product can be isolated by distillation directly from the reaction mixture or by extraction following the completion of the reaction.

Field-Proven Insights:

-

The thermal decomposition of diazonium salts can be hazardous, with the potential for runaway reactions. It is imperative to perform this reaction on a small scale initially and with appropriate safety precautions, including a blast shield.

-

The yield of the Balz-Schiemann reaction can be sensitive to the reaction conditions. The presence of a nitro group ortho to the diazonium group can sometimes lead to lower yields due to side reactions.[3]

-

Modern variations of the Balz-Schiemann reaction explore the use of different fluoride sources and reaction conditions to improve yields and safety.[8]

Applications in Drug Discovery and Development

While direct, widespread applications of 2-Nitrobenzenediazonium tetrafluoroborate in the synthesis of final active pharmaceutical ingredients (APIs) are not extensively documented in readily available literature, its importance lies in its role as a precursor to key building blocks.

The product of its Balz-Schiemann reaction, 2-fluoronitrobenzene , is a valuable intermediate in the pharmaceutical industry.[3][9] This compound can undergo further transformations, such as reduction of the nitro group to an amine, which then opens up a vast array of synthetic possibilities for constructing complex heterocyclic scaffolds found in many drugs. The presence of the fluorine atom is often a strategic design element to enhance the pharmacological profile of a drug candidate.

For example, fluorinated anilines derived from 2-fluoronitrobenzene can be key components in the synthesis of:

-

Kinase inhibitors: Many small-molecule kinase inhibitors feature fluorinated aromatic rings that interact with the ATP-binding pocket of the enzyme.

-

Central Nervous System (CNS) drugs: The lipophilicity imparted by fluorine can aid in blood-brain barrier penetration.

-

Antiviral and Antibacterial agents: Fluorine substitution can block metabolic pathways in pathogens.

Furthermore, aryldiazonium salts, in general, are seeing a resurgence in medicinal chemistry for applications beyond fluorination, including cross-coupling reactions to form C-C and C-heteroatom bonds, which are fundamental transformations in drug synthesis.[10]

Safety, Handling, and Storage

2-Nitrobenzenediazonium tetrafluoroborate is a high-energy compound and must be handled with appropriate care.

-

Thermal Stability: While more stable than many other diazonium salts, it can decompose exothermically upon heating. Avoid grinding the solid or subjecting it to shock.

-

Toxicity: It is harmful if swallowed or inhaled and can cause skin irritation.

-

Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition. It should be stored separately from reducing agents and combustible materials.

Conclusion

2-Nitrobenzenediazonium tetrafluoroborate is a powerful and enabling reagent for organic synthesis, particularly for the introduction of fluorine into aromatic systems. Its relative stability and predictable reactivity make it a valuable tool for researchers in both academic and industrial settings. For drug development professionals, a thorough understanding of its synthesis, reactivity, and safe handling is essential for leveraging its potential in the construction of novel and effective pharmaceutical agents. The continued exploration of the reactivity of this and related diazonium salts promises to unlock new synthetic pathways and accelerate the discovery of next-generation medicines.

References

-

A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. (2020). Arkivoc, 2020(5), 134-145. [Link]

-

PubChem. (n.d.). 2-Nitrobenzenediazonium tetrafluoroborate. National Center for Biotechnology Information. Retrieved from [Link]

-

A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation - Supporting Information. (n.d.). Retrieved from [Link]

-

Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2019). ACS Omega, 4(26), 21825–21833. [Link]

- Google Patents. (n.d.). Preparation of 2-fluoronitrobenzene.

-

A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. (2020). Arkivoc, 2020(5), 134-145. [Link]

-

Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. (2018). Organic Letters, 20(21), 6808–6812. [Link]

-

The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. (n.d.). DC Fine Chemicals. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved from [Link]

-

The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. (n.d.). DC Fine Chemicals. Retrieved from [Link]

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

-

Balz–Schiemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution.

-

Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (2020). Beilstein Journal of Organic Chemistry, 16, 200-207. [Link]

-

Benzenediazonium tetrafluoroborate. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1) | C6H4BF4N3O2 | CID 173205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents [patents.google.com]

- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Grafting of Diazonium Tosylates for Thermoplastic Electrode Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and grafting of diazonium tosylates for thermoplastic electrode immunosensors - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Nitrobenzenediazonium Tetrafluoroborate

This guide provides an in-depth exploration of the synthesis of 2-Nitrobenzenediazonium tetrafluoroborate, a critical reagent in organic synthesis. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to offer a nuanced understanding of the reaction's principles, safety imperatives, and practical execution. We will delve into the causality behind the procedural choices, ensuring a protocol that is not only effective but also inherently safe and reproducible.

Introduction: The Significance of Aryldiazonium Salts

Aryldiazonium salts are a cornerstone of synthetic organic chemistry, prized for the remarkable versatility of the diazonium group (-N₂⁺), which is an excellent leaving group (as dinitrogen gas).[1][2] This property facilitates a wide array of transformations, allowing for the introduction of various functionalities onto an aromatic ring.[1] Among the family of diazonium salts, those with the tetrafluoroborate (BF₄⁻) counterion exhibit enhanced stability compared to their chloride or bromide counterparts.[1][3] This increased stability allows for their isolation as solid materials, which can be stored for reasonable periods and handled with appropriate precautions.[2][3]

2-Nitrobenzenediazonium tetrafluoroborate (C₆H₄BF₄N₃O₂) is a particularly valuable intermediate.[4][5] The presence of the ortho-nitro group significantly influences its reactivity and makes it a key precursor for synthesizing various nitro-substituted aromatic compounds, which are prevalent in pharmaceuticals and agrochemicals. Its primary application lies in the Balz-Schiemann reaction for the synthesis of 2-fluoro-nitrobenzene.[6][7][8]

The Underlying Chemistry: Mechanism of Diazotization

The synthesis hinges on the diazotization reaction, which converts a primary aromatic amine into a diazonium salt.[9][10] This process involves treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid.[2][10]

The mechanism proceeds through several key steps:

-

Formation of the Nitrosating Agent: In a strongly acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[9][11]

-

Electrophilic Attack: The primary amine (2-nitroaniline) acts as a nucleophile, attacking the nitrosonium ion. This forms an N-nitrosammonium ion.[9]

-

Deprotonation and Tautomerization: A rapid deprotonation yields an N-nitrosamine. This intermediate then undergoes acid-catalyzed tautomerization to form a diazohydroxide.[9]

-

Formation of the Diazonium Ion: The hydroxyl group of the diazohydroxide is protonated by the excess acid, creating a good leaving group (water). The subsequent elimination of water yields the stable aryldiazonium cation.[9][10]

In this specific synthesis, tetrafluoroboric acid (HBF₄) serves a dual purpose: it provides the acidic environment necessary for the reaction and supplies the non-nucleophilic tetrafluoroborate anion, which precipitates the diazonium salt, facilitating its isolation.[2][7]

Experimental Protocol: Synthesis of 2-Nitrobenzenediazonium Tetrafluoroborate

This protocol is a synthesized methodology based on established procedures.[12][13] It is critical to adhere strictly to the temperature control and safety precautions outlined in the subsequent section.

Reagent and Materials Data

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Role / Key Properties |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.38 g | 10 mmol | Starting Material (Primary Aromatic Amine) |

| Tetrafluoroboric Acid | HBF₄ | 87.81 | 3.4 mL (50% aq. sol.) | ~20 mmol | Acid Catalyst & BF₄⁻ Source[14][15] |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.69 g | 10 mmol | Nitrous Acid Precursor |

| Distilled Water | H₂O | 18.02 | ~5.5 mL | - | Solvent |

| Acetone | C₃H₆O | 58.08 | Minimal Amount | - | Recrystallization Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Anti-solvent for Precipitation |

Step-by-Step Methodology

-

Amine Dissolution: In a 100 mL beaker, dissolve 2-nitroaniline (10 mmol) in a mixture of 50% tetrafluoroboric acid (3.4 mL) and distilled water (4 mL). This step should be performed in a fume hood with constant stirring.

-

Cooling: Place the beaker in an ice-salt bath and cool the reaction mixture to 0°C. Maintaining a low temperature (0-5°C) is absolutely critical to prevent the premature decomposition of the diazonium salt.[16][17]

-

Nitrite Solution Preparation: In a separate small flask, dissolve sodium nitrite (10 mmol) in distilled water (1.5 mL).

-

Diazotization: Add the sodium nitrite solution dropwise to the stirred, cooled amine solution over 15-20 minutes. The rate of addition must be slow enough to ensure the temperature does not rise above 5°C. A precipitate of 2-nitrobenzenediazonium tetrafluoroborate will begin to form.

-

Reaction Completion: Once the addition is complete, continue to stir the resulting mixture in the ice bath for an additional 30-40 minutes to ensure the reaction goes to completion.[12]

-

Initial Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification (Recrystallization):

-

Transfer the crude, moist solid to a clean beaker and dissolve it in a minimal amount of cold acetone.

-

Once dissolved, add ice-cold diethyl ether dropwise with stirring until the purified diazonium salt precipitates out completely. Diethyl ether acts as an anti-solvent, reducing the solubility of the polar salt.

-

-

Final Isolation & Drying:

-

Filter the purified precipitate.

-

Wash the filter cake with several small portions of cold diethyl ether to remove any residual acetone and impurities.

-

Dry the product under vacuum in a desiccator. Crucially, do not use heat to dry the product. The final product should be a crystalline solid.

-

Experimental Workflow Diagram

Sources

- 1. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. Diazotisation [organic-chemistry.org]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1) | C6H4BF4N3O2 | CID 173205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Nitrobenzenediazonium Tetrafluoroborate | CymitQuimica [cymitquimica.com]

- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. byjus.com [byjus.com]

- 9. byjus.com [byjus.com]

- 10. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. EP0022959B1 - Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution - Google Patents [patents.google.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. honeywell-pmt.com [honeywell-pmt.com]

- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Nitrobenzenediazonium Tetrafluoroborate

Abstract

2-Nitrobenzenediazonium tetrafluoroborate is a pivotal reagent in modern organic synthesis, offering a unique combination of stability and reactivity that makes it indispensable for researchers, particularly in the fields of medicinal chemistry and materials science. Unlike many other diazonium salts, its tetrafluoroborate anion confers a notable degree of thermal stability, allowing for its isolation, storage, and handling as a solid. This guide provides an in-depth exploration of its core properties, field-proven synthesis protocols, key reactive pathways, and critical safety considerations, designed to empower researchers in leveraging this versatile building block for advanced applications.

Introduction: The Strategic Value of 2-Nitrobenzenediazonium Tetrafluoroborate

Arenediazonium salts are a cornerstone of synthetic chemistry, celebrated for their diverse reactivity.[1] Among them, 2-nitrobenzenediazonium tetrafluoroborate stands out. The presence of the ortho-nitro group significantly influences the electronic properties and reactivity of the diazonium moiety, while the tetrafluoroborate counter-ion provides enhanced stability compared to classic chloride or bromide salts. This makes it a preferred reagent for introducing the 2-nitrophenyl group or for subsequent transformations where a stable, solid diazonium salt is advantageous.

For drug development professionals, this compound serves as a gateway to a wide array of functionalized molecules. Its applications range from the synthesis of azo compounds, which are prevalent in dyes and some therapeutic agents, to precursors for various heterocyclic systems.[2][3] The ability to controllably generate a highly reactive aryl cation or radical intermediate under specific conditions is central to its utility.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use. The key characteristics of 2-nitrobenzenediazonium tetrafluoroborate are summarized below.

Physicochemical Properties

The compound's stability and solubility are critical parameters for experimental design. The tetrafluoroborate salt is markedly more stable than its halide counterparts, though it remains a high-energy material.

| Property | Value | Source(s) |

| CAS Number | 365-33-3 | [4] |

| Molecular Formula | C₆H₄BF₄N₃O₂ | [4][5] |

| Molecular Weight | 236.92 g/mol | [4][5] |

| Appearance | Yellow to brown powder/crystals | [2] |

| Melting Point | Decomposes, typically in the range of 144-148 °C | [2][6] |

| Solubility | Soluble in water and acetonitrile (50 mg/mL) | [5][6] |

| Storage Temperature | 2-8°C, under dry conditions | [2][6] |

Safety and Handling

Expert Insight: While the tetrafluoroborate anion imparts stability, it is crucial to remember that all diazonium salts are potentially explosive and should be handled with care.[7] They are sensitive to shock, friction, and heat. The primary risk is rapid, exothermic decomposition, which can lead to pressurization of vessels.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a face shield, a flame-retardant lab coat, and appropriate gloves.

-

Handling: Use a plastic or Teflon-coated spatula. Avoid metal spatulas to minimize the risk of friction or static discharge. Handle in a well-ventilated fume hood.

-

Storage: Store refrigerated (2-8°C) in a clearly labeled, vented container away from flammable materials and sources of ignition.[2][6] Do not store large quantities.

-

Disposal: Diazonium salts should be decomposed before disposal. A common method is quenching with a solution of sodium bicarbonate or reacting with a phenol to form a stable azo dye, followed by appropriate waste disposal protocols.

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of 2-nitrobenzenediazonium tetrafluoroborate is a well-established procedure based on the diazotization of 2-nitroaniline. The causality behind each step is critical for ensuring a high-yield, high-purity, and safe outcome.

Synthesis Workflow

The process involves two main stages: the formation of the diazonium cation in an acidic aqueous solution, followed by its precipitation with a tetrafluoroborate source.

Caption: Workflow for the synthesis of 2-nitrobenzenediazonium tetrafluoroborate.

Step-by-Step Methodology

This protocol is adapted from standard laboratory procedures for preparing aryldiazonium tetrafluoroborates.[8]

-

Reagent Preparation:

-

Prepare a solution of sodium nitrite (NaNO₂) in deionized water.

-

In a separate beaker, add 2-nitroaniline to an aqueous solution of tetrafluoroboric acid (HBF₄). Causality: The strong acid protonates the amino group, making it susceptible to nitrosation. Using HBF₄ directly provides the counter-ion for the final product.

-

-

Diazotization (0-5 °C):

-

Cool the 2-nitroaniline/HBF₄ mixture in an ice-salt bath to maintain a temperature between 0 and 5 °C. Causality: Diazonium salts are thermally unstable. Low temperatures are essential to prevent decomposition and side reactions, maximizing yield and safety.

-

Slowly add the aqueous NaNO₂ solution dropwise to the stirred aniline solution. Monitor the temperature closely, ensuring it does not rise above 5 °C. Causality: The reaction is exothermic. Slow addition allows for effective heat dissipation.

-

Self-Validation: The reaction progress can be monitored using starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid, signaling the completion of the diazotization. Avoid a large excess.

-

-

Precipitation and Isolation:

-

Once the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes. The 2-nitrobenzenediazonium tetrafluoroborate will precipitate as a solid.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with small portions of ice-cold water, then ice-cold ethanol, and finally diethyl ether. Causality: The cold water wash removes residual acid and inorganic salts. The ethanol wash removes water-soluble organic impurities. The final ether wash facilitates rapid drying, as ether is highly volatile.

-

-

Drying:

-

Dry the solid product under vacuum in a desiccator. Do not use heat. The final product should be a fine, crystalline powder.

-

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 2-nitrobenzenediazonium tetrafluoroborate stems from its ability to act as a precursor to aryl radicals, aryl cations, or to participate in azo coupling reactions. The reaction pathway is dictated by the conditions (thermal, photochemical, or metal-catalyzed).

Caption: Major reaction pathways for 2-nitrobenzenediazonium tetrafluoroborate.

Thermal Decomposition (Balz-Schiemann Reaction)

Heating solid 2-nitrobenzenediazonium tetrafluoroborate induces its decomposition to form 1-fluoro-2-nitrobenzene, nitrogen gas, and boron trifluoride.[9] This is a classic Balz-Schiemann reaction, a cornerstone method for introducing fluorine into an aromatic ring.

-

Mechanism: The reaction proceeds through the formation of a highly reactive aryl cation intermediate after the loss of dinitrogen (N₂), which is an excellent leaving group. The fluoride from the tetrafluoroborate anion then acts as a nucleophile, attacking the cation.

-

Field Insight: While effective, this reaction must be performed with extreme caution due to the evolution of gas and the potential for runaway decomposition.[10] It is often carried out in an inert, high-boiling solvent to moderate the reaction rate.

Metal-Catalyzed Reactions (e.g., Sandmeyer)

In the presence of copper(I) salts (e.g., CuCl, CuBr, CuCN), the diazonium group can be replaced by chloro, bromo, or cyano groups, respectively.

-

Mechanism: These transformations are believed to proceed via a single-electron transfer (SET) mechanism. The Cu(I) catalyst transfers an electron to the diazonium salt, leading to the formation of an aryl radical and the release of N₂ gas. The radical then abstracts the halide or cyanide from the now Cu(II) complex to form the final product.

-

Application in Drug Discovery: The Sandmeyer reaction is a powerful tool for late-stage functionalization, allowing for the rapid generation of analogues from a common aryl amine precursor, which is invaluable in structure-activity relationship (SAR) studies.

Azo Coupling

2-Nitrobenzenediazonium tetrafluoroborate is an electrophile that can react with electron-rich aromatic compounds, such as phenols or anilines, in electrophilic aromatic substitution reactions.

-

Mechanism: The electron-rich coupling partner attacks the terminal nitrogen of the diazonium salt, forming a C-N bond. The resulting product is a highly conjugated azo compound.

-

Utility: This reaction is the basis for the synthesis of a vast number of azo dyes. In a research context, it can be used to create molecular probes or functional materials whose properties (e.g., color) are sensitive to their environment.[3]

Modern Cross-Coupling Applications

In recent years, aryldiazonium salts have emerged as potent arylating agents in palladium-catalyzed cross-coupling reactions, such as the Heck-Matsuda reaction.

-

Advantages: Diazonium salts can often be more reactive than traditional aryl halides or triflates, allowing some transformations to occur under milder, base-free conditions.

-

Relevance: This expands the toolkit for C-C bond formation, a critical process in constructing the carbon skeleton of drug candidates and complex organic molecules.[11]

Conclusion

2-Nitrobenzenediazonium tetrafluoroborate is far more than a simple chemical intermediate; it is a versatile and enabling tool for chemical innovation. Its enhanced stability relative to other diazonium salts allows for its convenient use as a solid reagent, while its rich and tunable reactivity provides access to a multitude of chemical transformations. From the classic Balz-Schiemann and Sandmeyer reactions to modern palladium-catalyzed cross-couplings, it offers reliable and powerful methods for molecular construction. For researchers in drug discovery and materials science, mastering the properties and protocols associated with this reagent is a key step toward accessing novel and complex molecular architectures.

References

-

PubChem. (n.d.). Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of Benzenediazonium Tetrafluoroborate. Retrieved from [Link]

-

Scholtz, C., et al. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkivoc, 2020(5), pp-pp. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the benzenediazonium tetrafluoroborate thermolysis in the solid state. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Aryl-diazonium salts offer a rapid and cost-efficient method to functionalize plastic microfluidic devices for increased immunoaffinity capture. Retrieved from [Link]

-

Liu, Z., et al. (2022). One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. Frontiers in Chemistry, 10. Retrieved from [Link]

-

Truman ChemLab. (2012). Decomposition of a Diazonium Salt. Retrieved from [Link]

-

YouTube. (2021). Synthetic Uses of Aryl Diazonium Salts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent applications of arene diazonium salts in organic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The first study of the thermal and storage stability of arenediazonium triflates comparing to 4-nitrobenzenediazonium tosylate and tetrafluoroborate by calorimetric methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Using Aryl Diazonium Salts in Palladium-Catalyzed Reactions under Safer Conditions. Retrieved from [Link]

-

ChemRxiv. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. Retrieved from [Link]

Sources

- 1. Recent applications of arene diazonium salts in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Frontiers | One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols [frontiersin.org]

- 4. Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1) | C6H4BF4N3O2 | CID 173205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. No results for search term "3D-FN86062" | CymitQuimica [cymitquimica.com]

- 6. 4-Nitrobenzenediazonium tetrafluoroborate 97 456-27-9 [sigmaaldrich.com]

- 7. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Aryl-diazonium salts offer a rapid and cost-efficient method to functionalize plastic microfluidic devices for increased immunoaffinity capture - PMC [pmc.ncbi.nlm.nih.gov]

2-Nitrobenzenediazonium tetrafluoroborate structure

An In-depth Technical Guide to 2-Nitrobenzenediazonium Tetrafluoroborate: Structure, Synthesis, and Applications

Introduction

2-Nitrobenzenediazonium tetrafluoroborate is a versatile organic salt that serves as a crucial reagent and building block in modern synthetic chemistry. Comprising a 2-nitro-substituted phenyl ring attached to a diazonium group ([N₂]⁺) and a tetrafluoroborate ([BF₄]⁻) counter-ion, its unique electronic structure imparts significant stability compared to other diazonium salts, such as chlorides, while maintaining high reactivity.[1] This guide offers a comprehensive overview of its structure, properties, synthesis, and key applications, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.

Molecular Structure and Properties

The chemical identity and characteristics of 2-Nitrobenzenediazonium tetrafluoroborate are defined by its distinct structural components: the electrophilic 2-nitrobenzenediazonium cation and the non-coordinating tetrafluoroborate anion.

Chemical Structure and Identifiers

The molecule consists of a benzene ring substituted with a diazonium group at position 1 and a nitro group at position 2. The positive charge is localized on the diazonium group, which is stabilized by the tetrafluoroborate counter-ion.[2]

-

IUPAC Name: 2-nitrobenzenediazonium tetrafluoroborate[2]

-

CAS Number: 365-33-3[2]

-

SMILES: (F)(F)F.C1=CC=C(C(=C1)[N+]#N)[O-][2]

-

InChI: InChI=1S/C6H4N3O2.BF4/c7-8-5-3-1-2-4-6(5)9(10)11;2-1(3,4)5/h1-4H;/q+1;-1[2]

-

InChIKey: ODEGNSWGVXKLIR-UHFFFAOYSA-N[2]

Caption: 2D structure of 2-Nitrobenzenediazonium tetrafluoroborate.

Physical and Chemical Properties

The physical properties of this compound make it a convenient reagent for laboratory use, particularly its stability at room temperature when dry.

| Property | Value | Source |

| Appearance | Yellow, beige, or brown powder/crystals | [4] |

| Melting Point | 144 - 148 °C (decomposes) | [4] |

| Solubility | Soluble in water and polar solvents. | [1][5] |

| Stability | More stable than the corresponding chloride salt; not shock-sensitive.[1] Considered stable under recommended storage conditions.[6] | [1][6] |

Synthesis of 2-Nitrobenzenediazonium tetrafluoroborate

The synthesis of aryldiazonium salts is a cornerstone of organic chemistry, first reported by Griess in 1858.[7] The standard method involves the diazotization of a primary aromatic amine. For 2-Nitrobenzenediazonium tetrafluoroborate, the precursor is 2-nitroaniline.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for a successful and safe synthesis:

-

Starting Material: 2-nitroaniline provides the aromatic core and the pre-installed nitro group.

-

Diazotizing Agent: Sodium nitrite (NaNO₂) is a common, inexpensive, and effective source of the nitrosonium ion (NO⁺) required for diazotization. It is typically generated in situ by reacting NaNO₂ with a strong acid.[1]

-

Acidic Medium: A strong acid, such as tetrafluoroboric acid (HBF₄), serves two purposes. First, it protonates nitrous acid to form the active electrophile. Second, the [BF₄]⁻ anion displaces the initial counter-ion (e.g., chloride) to precipitate the more stable tetrafluoroborate salt.[1]

-

Low Temperature: The reaction is conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing, which would lead to the evolution of nitrogen gas and the formation of unwanted side products (e.g., phenol).

Experimental Protocol: Diazotization of 2-Nitroaniline

This protocol is a self-validating system adapted from established procedures for synthesizing diazonium salts.[8]

Materials:

-

2-nitroaniline

-

Tetrafluoroboric acid (HBF₄, ~50% in water)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Acetone

-

Diethyl ether

-

Ice-water bath

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve the 2-nitroaniline (1.0 eq.) in a mixture of tetrafluoroboric acid and distilled water.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Prepare a solution of sodium nitrite (1.0 eq.) in a minimal amount of distilled water.

-

Add the sodium nitrite solution dropwise to the cooled aniline solution while stirring vigorously. Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, continue stirring the resulting mixture at 0 °C for approximately 40 minutes. A precipitate should form.[8]

-

Collect the precipitate by vacuum filtration and wash it with small portions of ice-cold diethyl ether.

-

For further purification, the crude solid can be re-dissolved in a minimum amount of acetone, followed by precipitation with ice-cooled diethyl ether.[8]

-

Filter the purified salt, wash with diethyl ether, and dry under vacuum to yield 2-Nitrobenzenediazonium tetrafluoroborate.

Caption: Workflow for the synthesis of 2-Nitrobenzenediazonium tetrafluoroborate.

Chemical Reactivity and Synthetic Applications

The diazonium group is an excellent leaving group (as N₂ gas), making diazonium salts highly valuable intermediates for introducing a wide array of functional groups onto an aromatic ring.[1]

Key Transformations

These reactions are fundamental in synthetic organic chemistry and are widely used in the production of pharmaceuticals, agrochemicals, and dyes.[1][4]

-

Sandmeyer Reaction: Replacement of the diazonium group with a halide (–Cl, –Br) or cyanide (–CN) using a copper(I) salt catalyst.

-

Schiemann Reaction: Thermal decomposition of the tetrafluoroborate salt to introduce a fluorine atom (–F) onto the aromatic ring. This is one of the most effective methods for synthesizing aryl fluorides.

-

Gomberg-Bachmann Reaction: An intermolecular reaction for the formation of biaryls.[1]

-

Diazo Coupling Reactions: Electrophilic aromatic substitution where the diazonium salt acts as the electrophile, reacting with electron-rich aromatic compounds (like phenols or anilines) to form azo compounds. These products are often highly colored and form the basis of many synthetic dyes.[1][4]

The ortho-nitro group in 2-Nitrobenzenediazonium tetrafluoroborate is a strong electron-withdrawing group, which increases the electrophilicity of the diazonium cation and influences the regioselectivity of its reactions.

Caption: Major reaction pathways of 2-Nitrobenzenediazonium tetrafluoroborate.

Applications in Drug Development and Materials Science

The versatility of 2-Nitrobenzenediazonium tetrafluoroborate extends to specialized fields:

-

Pharmaceuticals: It serves as an intermediate in synthesizing complex molecules where nitro or azo functionalities are required for biological activity.[4]

-

Materials Science: It is used to prepare advanced materials, including conductive polymers and coatings, by leveraging its ability to act as a coupling agent.[4]

-

Drug Delivery: The parent compound has shown potential in transporting large molecules across cell membranes, suggesting future applications in drug delivery systems.[5]

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that despite its relative stability, 2-Nitrobenzenediazonium tetrafluoroborate is a hazardous chemical that requires strict safety protocols.

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage.[3] Ingestion can cause severe damage to the gastrointestinal tract.[3][6]

-

Toxic: Harmful if swallowed, inhaled, or in contact with skin.[6]

-

Instability: While more stable than other diazonium salts, high nitrogen compounds can be unstable.[6] Many diazonium salts are sensitive to friction, shock, and heat.[6]

Self-Validating Handling and Storage Protocol

Adherence to these guidelines ensures a self-validating system of safety.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., elbow-length PVC gloves).[6]

-

Body Protection: Wear a lab coat or overalls and a PVC apron.[6]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator with a particulate filter if dust is generated.[3]

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid generating dust.[6] Use dry clean-up procedures for spills.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in original, tightly sealed containers.[6]

-

Keep in a dry, cool (recommended 2–8 °C), and well-ventilated place.[3][4]

-

Store locked up.[3]

-

Incompatible Materials: Segregate from oxidizing agents, bases, strong reducing agents, alkalis, alcohols, and water.[3][6] Reacts with mild steel and zinc.[6]

Conclusion

2-Nitrobenzenediazonium tetrafluoroborate is a powerful and enabling reagent in chemical synthesis. Its structure, characterized by the ortho-nitro group and the stable tetrafluoroborate anion, provides a unique balance of reactivity and handling convenience. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with a rigorous adherence to safety protocols, allows researchers to fully exploit its potential in the development of novel molecules for pharmaceuticals, dyes, and advanced materials.

References

-

PubChem. Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1). National Center for Biotechnology Information. [Link]

-

Wikipedia. Benzenediazonium tetrafluoroborate. [Link]

- Google Patents.

-

Scholtz, C., et al. A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkivoc, 2020, (5), pp. 13-26. [Link]

-

Supporting Information. A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation. [Link]

Sources

- 1. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1) | C6H4BF4N3O2 | CID 173205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. No results for search term "3D-FN86062" | CymitQuimica [cymitquimica.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

2-Nitrobenzenediazonium tetrafluoroborate CAS number

An In-Depth Technical Guide to 2-Nitrobenzenediazonium Tetrafluoroborate

This guide provides an in-depth exploration of 2-Nitrobenzenediazonium tetrafluoroborate, a versatile yet sensitive reagent crucial in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying principles governing its synthesis, handling, and application. We will delve into the causality of experimental choices, ensuring a framework of self-validating methodologies rooted in established scientific principles.

Core Characteristics and Identification

2-Nitrobenzenediazonium tetrafluoroborate is an aromatic diazonium salt characterized by a diazonium group (-N₂⁺) and a nitro group (-NO₂) positioned ortho to each other on a benzene ring, with a tetrafluoroborate anion (BF₄⁻) as the counter-ion. Its unique electronic and structural properties make it a valuable intermediate. The Chemical Abstracts Service (CAS) has assigned the number 365-33-3 to this compound.[1][2]

Physicochemical Data Summary

For ease of reference, the key quantitative and qualitative properties of 2-Nitrobenzenediazonium tetrafluoroborate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 365-33-3 | [1][2] |

| IUPAC Name | 2-nitrobenzenediazonium tetrafluoroborate | [1] |

| Molecular Formula | C₆H₄BF₄N₃O₂ | [1][3] |

| Molecular Weight | 236.92 g/mol | [1][3] |

| Appearance | Yellow, beige, or brown powder/crystals | [4] |

| Storage Temperature | 2 - 8 °C | [4] |

Synthesis Protocol: A Self-Validating Workflow

The synthesis of diazonium salts is a well-established but delicate process. The protocol described below is designed to be self-validating by explaining the critical parameters that ensure high yield and purity. The primary method involves the diazotization of 2-nitroaniline.

Experimental Rationale

The core of the synthesis is the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the diazonium salt. The choice of tetrafluoroboric acid (HBF₄) as the acidic medium is strategic; it not only facilitates the diazotization but also provides the tetrafluoroborate counter-ion, which typically imparts greater thermal stability to the resulting diazonium salt compared to halides like chloride.[5] Temperature control is the most critical variable; the reaction must be kept cold (0-5 °C) to prevent the highly unstable diazonium cation from decomposing prematurely, which would lead to the formation of phenol byproducts and a release of nitrogen gas.

Step-by-Step Synthesis Methodology

-

Step 1: Preparation of Amine Solution. Dissolve the starting material, 2-nitroaniline (10 mmol), in a mixture of 3.4 mL of 50% tetrafluoroboric acid and 4 mL of distilled water in a flask.[6] This step protonates the amine, making it soluble and ready for reaction.

-

Step 2: Cooling. Cool the reaction mixture to 0 °C using an ice-water bath.[6] Constant stirring is essential to ensure uniform temperature throughout the solution. This is a critical control point to prevent decomposition.

-

Step 3: Diazotization. Prepare a solution of sodium nitrite (10 mmol) in 1.5 mL of water. Add this solution dropwise to the chilled amine solution while maintaining the temperature at 0 °C.[6] The slow addition prevents localized overheating from the exothermic reaction and ensures the controlled generation of nitrous acid.

-

Step 4: Precipitation. Stir the resulting mixture for 40 minutes at 0 °C.[6] During this time, the 2-Nitrobenzenediazonium tetrafluoroborate salt, which is poorly soluble under these conditions, will precipitate out of the solution.

-

Step 5: Isolation and Initial Wash. Collect the precipitate by vacuum filtration. The solid should be washed with small portions of ice-cold water to remove any unreacted salts.

-

Step 6: Purification. Re-dissolve the crude product in a minimum amount of acetone. Add ice-cooled diethyl ether until the purified diazonium salt precipitates again.[6] This step removes organic-soluble impurities.

-

Step 7: Final Wash and Drying. Filter the purified salt and wash it several times with small portions of cold diethyl ether to remove residual acetone. Dry the product under vacuum to yield the final, purified 2-Nitrobenzenediazonium tetrafluoroborate.[6]

Core Applications and Reaction Mechanisms

2-Nitrobenzenediazonium tetrafluoroborate is a powerful intermediate, primarily utilized for the introduction of various functional groups onto an aromatic ring. Its utility stems from the excellent leaving group potential of dinitrogen (N₂).

The Balz-Schiemann Reaction: A Gateway to Fluoroaromatics

The most prominent application of aryldiazonium tetrafluoroborates is the Balz-Schiemann reaction, a method for synthesizing aryl fluorides. This reaction is of paramount importance in medicinal chemistry and materials science, as the introduction of fluorine can dramatically alter a molecule's biological and physical properties.

Mechanism: The reaction proceeds via the thermal decomposition of the solid diazonium salt.[5] The heat provides the activation energy needed to break the C-N bond, releasing molecular nitrogen and generating a highly reactive aryl cation. The tetrafluoroborate anion then acts as a fluoride donor, with one of its fluorine atoms attacking the cation to form the fluoroaromatic product and boron trifluoride (BF₃) as a byproduct.

Other Synthetic Applications

While the Balz-Schiemann reaction is its hallmark, this reagent is also a precursor for other transformations:

-

Sandmeyer-type Reactions: Although less common with tetrafluoroborate salts (which are typically isolated for fluorination), the diazonium group can be replaced by cyano, halo (Cl, Br), or other groups using copper(I) catalysts.

-

Azo Coupling: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds (like phenols or anilines) to form azo compounds, which are known for their vibrant colors and are the basis of many dyes.[4]

Safety, Handling, and Storage

Trustworthiness in protocol design necessitates a robust safety framework. Diazonium salts are energetically unstable and must be handled with extreme care.

Hazard Profile

-

Corrosivity: The compound is classified as a corrosive solid. Contact causes severe skin burns and serious eye damage.[7]

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

-

Instability: Diazonium salts, in general, can be explosive, especially in a dry state, upon shock, friction, or heating. The tetrafluoroborate anion generally confers more stability than halide anions, but this does not eliminate the risk.

Mandatory Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is strongly recommended.

-

Ventilation: Handle the solid exclusively within a certified chemical fume hood to avoid inhalation of dust.

-

Avoidance of Contamination: Do not allow the compound to come into contact with metals, as this can catalyze decomposition. Use glass or Teflon-coated labware.

-

Emergency Response: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and get immediate medical help.[7]

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C, away from heat sources and incompatible materials.[4] Do not store large quantities.

-

Disposal: Unused or waste material must be decomposed before disposal. A common method is to slowly add the diazonium salt to a stirred, cold solution of a reducing agent like sodium bisulfite or hypophosphorous acid until the characteristic color disappears and nitrogen evolution ceases. Dispose of the resulting solution in accordance with local, regional, and national hazardous waste regulations.[7]

Broader Impact in Scientific Research

Beyond the Balz-Schiemann reaction, 2-Nitrobenzenediazonium tetrafluoroborate and its analogs serve specialized roles:

-

Pharmaceutical and Agrochemical Intermediates: The ability to introduce a fluorine atom or other functional groups at a specific position is a foundational step in the synthesis of many active pharmaceutical ingredients and pesticides.[4]

-

Analytical Chemistry: Diazonium salts have been investigated for roles in analytical methods. For instance, they can be used in the development of sensors where a reaction with an analyte produces a detectable signal, such as a color change or an electrochemical response.[3]

-

Materials Science: These compounds are used to modify surfaces or in the synthesis of polymers and other advanced materials where specific functional groups are required.[4]

By understanding the principles outlined in this guide, researchers can confidently and safely leverage the synthetic power of 2-Nitrobenzenediazonium tetrafluoroborate to advance their scientific objectives.

References

-

PubChem. (n.d.). Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1). National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1981). EP0022959B1 - Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution.

- Google Patents. (1981). EP0022942A1 - Process for preparing diazoniumtetrafluoroborates with nitrosyltetrafluoroborate, and their use.

-

Royal Society of Chemistry. (n.d.). Supporting Information for: A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation. Retrieved from [Link]

Sources

- 1. Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1) | C6H4BF4N3O2 | CID 173205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. No results for search term "3D-FN86062" | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. EP0022959B1 - Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

2-Nitrobenzenediazonium tetrafluoroborate molecular weight

An In-Depth Technical Guide to 2-Nitrobenzenediazonium Tetrafluoroborate for Advanced Research Applications

Introduction

2-Nitrobenzenediazonium tetrafluoroborate is a highly versatile and reactive organic reagent pivotal in modern synthetic chemistry. As a stable, crystalline aryldiazonium salt, it serves as a valuable precursor for the introduction of the 2-nitrophenyl moiety into a wide array of molecular scaffolds. Its utility is particularly pronounced in the synthesis of complex organic molecules, where controlled and predictable functionalization is paramount. For researchers, scientists, and professionals in drug development, understanding the fundamental properties, synthesis, and reactivity of this compound is essential for leveraging its full potential in creating novel chemical entities. This guide provides a comprehensive overview, from core physicochemical data to detailed, field-proven experimental protocols and safety considerations, grounded in established scientific principles.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any laboratory setting. 2-Nitrobenzenediazonium tetrafluoroborate is an isolable salt, a key advantage over many transient diazonium species. Its properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 236.92 g/mol | [1][2][3] |

| Molecular Formula | C₆H₄BF₄N₃O₂ | [1][2] |

| IUPAC Name | 2-nitrobenzenediazonium tetrafluoroborate | [1] |

| CAS Number | 365-33-3 | [1][3] |

| Synonyms | o-Nitrophenyl Diazonium Tetrafluoroborate | [3] |

| Appearance | Solid powder or crystals | Inferred from related compounds[4] |

| Solubility | Soluble in water | [2] |

Chemical Structure:

A representation of the ionic pairing between the 2-nitrobenzenediazonium cation and the tetrafluoroborate anion.

Synthesis and Purification: A Protocol with Rationale

The preparation of aryldiazonium tetrafluoroborates is a cornerstone of synthetic organic chemistry. The following protocol is a robust method for synthesizing 2-nitrobenzenediazonium tetrafluoroborate from 2-nitroaniline.

Principle of Diazotization

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. The reaction involves the use of a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid.

-

Causality of Reagent Choice:

-

2-Nitroaniline: The starting material containing the desired aromatic core.

-

Hydrofluoroboric Acid (HBF₄): This acid serves a dual purpose. It provides the acidic medium required to generate nitrous acid (HNO₂) from sodium nitrite, and its conjugate base, the tetrafluoroborate anion (BF₄⁻), acts as a non-nucleophilic counter-ion that precipitates the diazonium salt, rendering it stable and easy to isolate.

-

Sodium Nitrite (NaNO₂): The source of the nitrosating agent.

-

-

Critical Parameter - Temperature: The reaction is conducted at 0-5 °C. Diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures, leading to the hazardous release of nitrogen gas and a significantly lower yield.

Detailed Experimental Protocol

-

Reagent Preparation: In a suitable flask, dissolve the starting aniline, 2-nitroaniline (10 mmol), in a mixture of 50% hydrofluoroboric acid (3.4 mL) and distilled water (4 mL).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath with constant stirring. Maintaining this temperature is critical for the stability of the diazonium salt.

-

Diazotization: Prepare a solution of sodium nitrite (10 mmol) in distilled water (1.5 mL). Add this solution dropwise to the cooled aniline mixture. The rate of addition should be controlled to keep the internal temperature below 5 °C.

-

Reaction & Precipitation: Stir the resulting mixture vigorously for 40 minutes at 0 °C. The 2-nitrobenzenediazonium tetrafluoroborate will precipitate as a solid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification (Recrystallization):

-

Wash the crude solid with small portions of ice-cold diethyl ether to remove residual acid and unreacted starting materials.

-

Dissolve the solid in a minimum amount of acetone.

-

Add ice-cold diethyl ether dropwise until the purified diazonium salt precipitates.

-

-

Drying: Filter the purified salt, wash with several small portions of diethyl ether, and dry under vacuum. Store the final product at 2-8 °C, protected from light and moisture.

Workflow Diagram: Synthesis and Purification

Caption: Synthesis and purification workflow for 2-Nitrobenzenediazonium tetrafluoroborate.

Chemical Reactivity and Synthetic Applications

2-Nitrobenzenediazonium tetrafluoroborate is a gateway to a variety of functional groups, making it a powerful tool in drug discovery and materials science.

-

Schiemann Reaction (Fluorination): Thermal decomposition of aryldiazonium tetrafluoroborates is the classic method for introducing fluorine onto an aromatic ring. Heating 2-nitrobenzenediazonium tetrafluoroborate yields 1-fluoro-2-nitrobenzene, a valuable synthetic intermediate. This reaction proceeds through an aryl cation intermediate and is a trusted method for aromatic fluorination.

-

Cross-Coupling Reactions: While the diazonium salt itself can be used in some coupling reactions, it is more commonly a precursor. The diazonium group can be readily converted to other functionalities (e.g., halides via Sandmeyer reaction) which then participate in a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of complex C-C bonds.

-

Potential for Drug Delivery: Research has indicated that 2-nitrobenzenediazonium tetrafluoroborate has the ability to facilitate the transport of large molecules across cell membranes, suggesting potential future applications in the development of novel drug delivery systems.[2]

-

Biosensing Applications: The compound has been utilized as a chemical substrate for detecting glucose in urine samples.[2] It reacts with glucose to produce 2-nitrophenol, which can be quantified via electrochemical methods.[2]

Diagram: Key Reaction Pathways

Caption: Major synthetic routes starting from 2-Nitrobenzenediazonium tetrafluoroborate.

Safety, Handling, and Storage

As with all diazonium salts, 2-nitrobenzenediazonium tetrafluoroborate is an energetic compound and must be handled with appropriate caution. The safety data for the closely related 4-nitro isomer provides a strong basis for its handling protocols.[5][6]

Hazard Identification

| Hazard Class | Category | Description |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[6] |

| Serious Eye Damage | Category 1 | Causes serious eye damage.[6] |

Self-Validating Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. A face shield is recommended when handling larger quantities.[6]

-

Dispensing: When weighing and transferring the solid, use static-free spatulas and avoid creating dust. Do not subject the solid to shock, friction, or heat.

-

Spill Management: In case of a spill, do not dry sweep. Carefully moisten the solid with a compatible solvent (e.g., water) and collect it with an absorbent, non-combustible material for disposal.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[5][6]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, typically at refrigerator temperatures (2-8 °C).[4] Keep away from heat sources and incompatible materials.

Conclusion

2-Nitrobenzenediazonium tetrafluoroborate is a cornerstone reagent for the synthesis of functionalized aromatic compounds. Its stability as an isolable salt, combined with its predictable and versatile reactivity, makes it an invaluable asset for researchers in organic synthesis and drug development. Through well-established protocols like the Schiemann reaction and as a precursor for cross-coupling, it provides reliable pathways to complex molecules. By adhering to the rigorous synthesis and safety protocols outlined in this guide, scientists can confidently and effectively harness the synthetic power of this important chemical intermediate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 173205, Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1). PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68006, 4-Nitrobenzenediazonium tetrafluoroborate. PubChem. Retrieved from [Link]

-

Supporting Information for "A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1) | C6H4BF4N3O2 | CID 173205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. No results for search term "3D-FN86062" | CymitQuimica [cymitquimica.com]

- 3. 2-Nitrobenzenediazonium Tetrafluoroborate | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Nitrobenzenediazonium Tetrafluoroborate

Abstract

2-Nitrobenzenediazonium tetrafluoroborate is a highly reactive organic salt that serves as a pivotal tool in chemical biology and synthetic chemistry. Its utility is rooted in the potent electrophilicity of the diazonium cation, which enables it to form covalent bonds with electron-rich nucleophiles. This guide provides an in-depth exploration of the fundamental mechanism of action of 2-nitrobenzenediazonium tetrafluoroborate, with a primary focus on its application in the selective modification of proteins. We will dissect its chemical properties, the causality behind its reactivity, and provide field-proven protocols for its use, establishing a framework for its effective application in research and development.

Core Principles: Structure and Inherent Reactivity

2-Nitrobenzenediazonium tetrafluoroborate is an aromatic diazonium salt. The structure consists of a 2-nitrophenyl group attached to a diazonium functional group (-N₂⁺), with tetrafluoroborate (BF₄⁻) acting as a non-nucleophilic counterion.[1][2] This counterion is crucial; it imparts greater stability to the salt compared to more common anions like chloride, allowing it to be isolated and handled as a solid.[3]

The engine of this molecule's reactivity is the diazonium group. The two nitrogen atoms are triple-bonded, and the terminal nitrogen carries a positive charge, making it an exceptionally potent electrophile. This group is also an excellent leaving group in the form of dinitrogen gas (N₂), a thermodynamically very stable molecule, which drives many of its reactions.[3][4]

Key Physicochemical Properties

A foundational understanding of the molecule's properties is essential for designing robust experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₄BF₄N₃O₂ | PubChem[1] |

| Molecular Weight | 236.92 g/mol | PubChem[1] |

| Appearance | Colorless to light-colored solid | N/A |

| Solubility | Soluble in polar solvents (e.g., water, acetone, DMF, DMSO) | CymitQuimica[5], Wikipedia[3] |

The ortho-nitro group is a key feature. As a strong electron-withdrawing group, it further increases the electrophilicity of the diazonium cation, enhancing its reactivity towards nucleophilic attack compared to unsubstituted benzenediazonium salts.

Caption: Chemical structure of 2-Nitrobenzenediazonium tetrafluoroborate.

Mechanism of Action: Electrophilic Aromatic Substitution

The primary mechanism of action for 2-nitrobenzenediazonium tetrafluoroborate in a biological context is an electrophilic aromatic substitution reaction, commonly known as an azo coupling reaction . In this reaction, the diazonium cation acts as the electrophile and attacks an electron-rich aromatic ring, the nucleophile.[6]

This reaction is particularly effective with highly activated aromatic systems, such as phenols and anilines. In the realm of drug development and protein science, the most relevant targets are the side chains of specific amino acids.

Tyrosine: The Primary Target

The phenolic side chain of tyrosine is the most frequent and selective target for aryldiazonium salts in proteins.[7] The reaction's efficiency is highly dependent on pH. At a pH of around 8 or higher, the hydroxyl group of tyrosine deprotonates to form a phenoxide ion. This phenoxide is a vastly superior nucleophile, making the reaction rapid and highly specific for surface-exposed tyrosine residues.[7][8]

The causality for this selectivity is twofold:

-

Electronic Activation: The negative charge on the phenoxide ion makes the aromatic ring exceptionally electron-rich and thus highly susceptible to electrophilic attack.

-

pH Control: Most other potentially reactive residues, such as lysine, have a higher pKa. At a pH of ~8, a significant portion of tyrosines are deprotonated while lysines remain protonated (and thus non-nucleophilic), providing a window for selective modification.[8]